molecular formula C10H18Cl2N4 B13486005 1-[1-(Pyridazin-3-yl)piperidin-4-yl]methanamine dihydrochloride

1-[1-(Pyridazin-3-yl)piperidin-4-yl]methanamine dihydrochloride

Cat. No.: B13486005
M. Wt: 265.18 g/mol
InChI Key: UABNPBWNHMCDQN-UHFFFAOYSA-N
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Description

1-[1-(Pyridazin-3-yl)piperidin-4-yl]methanamine dihydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring fused with a piperidine moiety. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-[1-(Pyridazin-3-yl)piperidin-4-yl]methanamine dihydrochloride typically involves multiple steps, starting with the preparation of the pyridazine and piperidine intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve solid-phase peptide synthesis (SPPS) techniques, which offer a sustainable and efficient approach to synthesizing complex molecules .

Chemical Reactions Analysis

1-[1-(Pyridazin-3-yl)piperidin-4-yl]methanamine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(Pyridazin-3-yl)piperidin-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

1-[1-(Pyridazin-3-yl)piperidin-4-yl]methanamine dihydrochloride can be compared with other similar compounds, such as:

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Biological Activity

1-[1-(Pyridazin-3-yl)piperidin-4-yl]methanamine dihydrochloride, with the CAS number 1466805-58-2, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

The molecular formula of this compound is C10H16N4, with a molecular weight of 192.26 g/mol. It appears as a white to off-white crystalline solid and has a predicted boiling point of approximately 392.7 °C .

PropertyValue
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Boiling Point392.7 °C
Density1.112 g/cm³
pKa10.13

Research indicates that compounds containing piperidine and pyridazine moieties often exhibit significant biological activities, particularly in the context of neuropharmacology and oncology. The specific mechanisms for this compound are still under investigation, but similar compounds have shown promise in:

  • Inhibition of Enzymatic Activity : Many piperidine derivatives act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases .
  • Anticancer Activity : Some studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction mechanisms .

Anticancer Properties

In vitro studies have demonstrated that certain derivatives related to this compound can induce apoptosis in cancer cells. For instance, a study highlighted that a related piperidine compound exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Neuropharmacological Effects

The ability of piperidine derivatives to modulate neurotransmitter systems suggests potential applications in treating conditions such as Alzheimer's disease. Compounds similar to this compound have been shown to improve cognitive function by inhibiting AChE activity .

Study on Neuroprotective Effects

A recent investigation into the neuroprotective effects of piperidine derivatives found that they could significantly reduce neuroinflammation and oxidative stress markers in animal models of Alzheimer's disease. The study reported that these compounds improved cognitive performance in memory tasks .

Properties

Molecular Formula

C10H18Cl2N4

Molecular Weight

265.18 g/mol

IUPAC Name

(1-pyridazin-3-ylpiperidin-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C10H16N4.2ClH/c11-8-9-3-6-14(7-4-9)10-2-1-5-12-13-10;;/h1-2,5,9H,3-4,6-8,11H2;2*1H

InChI Key

UABNPBWNHMCDQN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C2=NN=CC=C2.Cl.Cl

Origin of Product

United States

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